3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a chemical entity featuring a quinazoline-2,4(1H,3H)-dione core linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione , the approach typically begins with the preparation of the quinazoline-2,4(1H,3H)-dione scaffold.
Quinazoline-2,4(1H,3H)-dione Synthesis: : This step may involve the reaction of anthranilic acid with an appropriate isocyanate to yield the quinazoline-2,4(1H,3H)-dione structure.
Introduction of the Isopropyl Group: : Alkylation reactions, possibly employing isopropyl halides under basic conditions, are used to append the isopropyl group.
Formation of the Oxadiazole Ring: : The oxadiazole moiety can be synthesized separately and coupled to the quinazoline core via a sequence of condensation reactions involving hydrazides and carboxylic acids, followed by cyclization.
Final Coupling: : The quinazoline and oxadiazole components are coupled using standard organic coupling reagents, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), under mild conditions to yield the final product.
Industrial Production Methods
Scaling up the production involves optimizing these steps for efficiency, yield, and safety. This may entail:
Using continuous flow reactors for more controlled reactions.
Employing automated purification systems like chromatography or crystallization for product isolation.
Implementing stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo several types of reactions:
Oxidation: : The aromatic rings may undergo oxidation, leading to quinone-like structures.
Reduction: : Hydrogenation reactions can target the oxadiazole ring, potentially converting it to more saturated derivatives.
Substitution: : Halogenation or nitration of the aromatic rings are common, leading to substituted products.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen (H₂) gas.
Substitution: : Using halogenating agents like chlorine (Cl₂) or bromine (Br₂) under suitable conditions.
Major Products Formed
Oxidation Products: : Quinone derivatives.
Reduction Products: : Saturated oxadiazole derivatives.
Substitution Products: : Halo-substituted quinazoline derivatives.
Scientific Research Applications
This compound is of interest in various scientific domains:
Chemistry: : As a building block for more complex molecules or as a ligand in coordination chemistry.
Medicine: : Exploration as a candidate for drug development due to its complex structure and potential biological activity.
Industry: : Use in the development of specialty chemicals, agrochemicals, or advanced materials.
Mechanism of Action
The mechanism by which 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exerts its effects largely depends on its interaction with biological targets:
Molecular Targets: : Enzymes, receptor sites, or proteins involved in key metabolic pathways.
Pathways Involved: : Depending on its binding affinity and specificity, it could inhibit or modulate enzyme activity, affecting downstream biochemical pathways. Its mode of action could involve hydrogen bonding, van der Waals interactions, or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
3-isopropyl-1-(phenylmethyl)quinazoline-2,4(1H,3H)-dione: : Lacks the oxadiazole ring, hence fewer biological interactions.
1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl-2,4(1H,3H)-dione: : Lacks the quinazoline structure, leading to different biological properties.
3-isopropylquinazoline-2,4(1H,3H)-dione: : Simple quinazoline structure without additional functional groups.
Uniqueness
The unique combination of the quinazoline-2,4(1H,3H)-dione core with the oxadiazole ring, along with the isopropyl and o-tolyl groups, bestows 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione with distinct chemical and biological properties. Its multifaceted structure enables diverse interactions, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13(2)25-20(26)16-10-6-7-11-17(16)24(21(25)27)12-18-22-19(23-28-18)15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJKURSXKOMLSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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